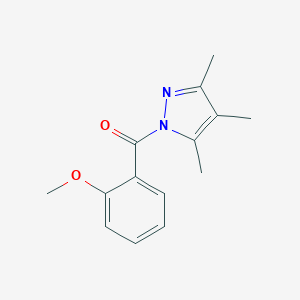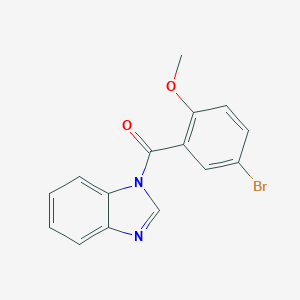![molecular formula C17H15N3O4S B250001 Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate, also known as MCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MCB is a member of the benzoate family and has a molecular weight of 469.5 g/mol.
科学的研究の応用
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential as an anticancer agent. In materials science, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been used as a building block for the synthesis of novel materials. In analytical chemistry, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been used as a derivatizing agent for the analysis of amino acids and peptides.
作用機序
The mechanism of action of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is not fully understood. However, it is believed to act through the inhibition of certain enzymes and the modulation of cellular signaling pathways. Specifically, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells. In addition, Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in lab experiments is its high purity and stability. Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is a synthetic compound that can be easily obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one of the limitations of using Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate is its relatively high cost compared to other reagents.
将来の方向性
There are several future directions for research on Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. One area of interest is the development of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate-based materials for use in various applications, including drug delivery and tissue engineering. Another area of interest is the investigation of the mechanism of action of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the safety and toxicity of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate in vivo.
合成法
The synthesis of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate involves the reaction of 4-carbamoylbenzenesulfenyl chloride with methyl 3-aminobenzoate in the presence of a base. The resulting product is then treated with ammonium carbonate to yield Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate. This method has been reported in the literature and has been successfully used to obtain high yields of Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate.
特性
分子式 |
C17H15N3O4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
methyl 3-[(4-carbamoylphenyl)carbamothioylcarbamoyl]benzoate |
InChI |
InChI=1S/C17H15N3O4S/c1-24-16(23)12-4-2-3-11(9-12)15(22)20-17(25)19-13-7-5-10(6-8-13)14(18)21/h2-9H,1H3,(H2,18,21)(H2,19,20,22,25) |
InChIキー |
ZAADUQBDTVIDTE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
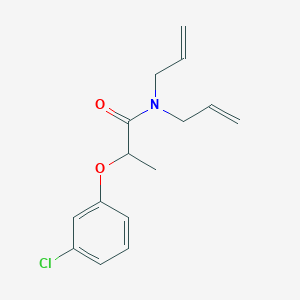
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
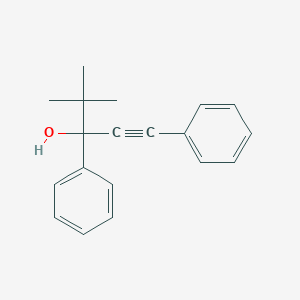
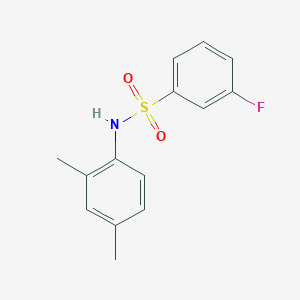
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
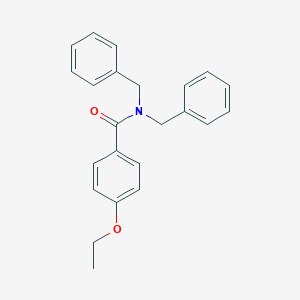
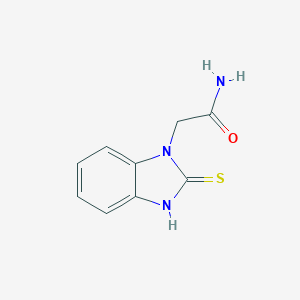
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
